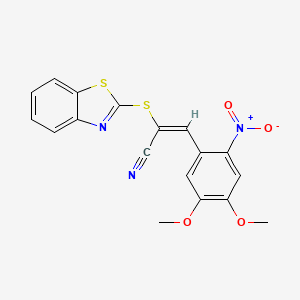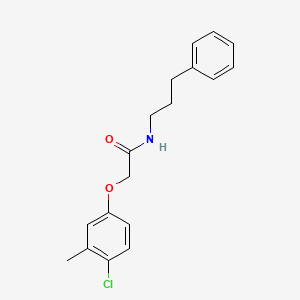![molecular formula C17H18N2O2S2 B4705739 3-allyl-5-[4-(4-morpholinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4705739.png)
3-allyl-5-[4-(4-morpholinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
Descripción general
Descripción
3-allyl-5-[4-(4-morpholinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one, also known as MBS-1, is a thiazolidinone derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is known for its unique structure and promising biological properties, making it a subject of interest for researchers in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 3-allyl-5-[4-(4-morpholinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one involves the inhibition of key enzymes and signaling pathways that are involved in cancer cell growth and inflammation. This compound has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in cancer cell invasion and metastasis. Furthermore, this compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which is a key regulator of inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antioxidant properties. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing healthy cells. Furthermore, this compound has been found to reduce the production of reactive oxygen species (ROS), which are highly reactive molecules that can cause cellular damage and contribute to the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-allyl-5-[4-(4-morpholinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its potent anti-cancer activity against various cancer cell lines, making it a promising candidate for the development of new cancer therapies. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 3-allyl-5-[4-(4-morpholinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one, including the development of more efficient synthesis methods to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and its potential use in combination with other anti-cancer and anti-inflammatory agents. Furthermore, the potential use of this compound in the treatment of other diseases, such as neurodegenerative disorders, warrants further investigation.
Aplicaciones Científicas De Investigación
3-allyl-5-[4-(4-morpholinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. Recent studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been found to possess anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
(5E)-5-[(4-morpholin-4-ylphenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S2/c1-2-7-19-16(20)15(23-17(19)22)12-13-3-5-14(6-4-13)18-8-10-21-11-9-18/h2-6,12H,1,7-11H2/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEFZCPNYHWRAX-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=C(C=C2)N3CCOCC3)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C\C2=CC=C(C=C2)N3CCOCC3)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-6,8-dimethyl-2-(3-pyridinyl)quinoline](/img/structure/B4705656.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B4705675.png)

![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-ethylphenyl)butanamide](/img/structure/B4705683.png)
![3-({[(4-bromo-2-chlorophenyl)amino]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B4705702.png)
![7-butyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4705704.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4705715.png)

![4-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4705724.png)

![N-({5-[(4-bromophenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B4705745.png)

![N-isopropyl-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4705755.png)